Reduced Lipophilicity vs. Propiovanillone
The introduction of a 2-hydroxyl group on the propanone chain of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one results in a significantly lower calculated partition coefficient (XlogP) compared to its des-hydroxy analog, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone) [1]. The target compound's XlogP is 0.30, whereas Propiovanillone has an XlogP of 1.00 [2]. This 0.70 unit decrease in logP suggests a greater affinity for aqueous phases and is predicted to influence membrane permeability and solubility [REFS-1, REFS-2].
Δ -0.70
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XlogP) |
|---|---|
| Target Compound Data | XlogP = 0.30 |
| Comparator Or Baseline | 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone, CAS 1835-14-9): XlogP = 1.00 |
| Quantified Difference | ΔXlogP = -0.70 |
| Conditions | Predicted values from computational models (XlogP3-AA algorithm) |
Why This Matters
For scientists developing aqueous-based assays or formulations, the lower XlogP indicates a tangible improvement in water solubility, reducing the need for co-solvents and potentially improving dose-response accuracy in cell-based experiments.
- [1] ChemSrc. (2016). 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 2034-61-9). Accessed 2026-04-20. View Source
- [2] Plantaedb. (2026). 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. Accessed 2026-04-20. View Source
